molecular formula C22H28N2O B1444542 4-([1,1'-Biphenyl]-2-ylmethyl)-N-propylpiperidine-4-carboxamide CAS No. 1361114-91-1

4-([1,1'-Biphenyl]-2-ylmethyl)-N-propylpiperidine-4-carboxamide

Cat. No.: B1444542
CAS No.: 1361114-91-1
M. Wt: 336.5 g/mol
InChI Key: OUDCJECWXZDMCV-UHFFFAOYSA-N
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Description

4-([1,1'-Biphenyl]-2-ylmethyl)-N-propylpiperidine-4-carboxamide is a synthetic organic compound with the molecular formula C22H28N2O. This compound is characterized by its piperidine ring, which is substituted with a 2-phenylphenylmethyl group and a propyl group at the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1'-Biphenyl]-2-ylmethyl)-N-propylpiperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Substitution with 2-Phenylphenylmethyl Group: The piperidine ring is then substituted with a 2-phenylphenylmethyl group through a nucleophilic substitution reaction.

    Introduction of the Propyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-([1,1'-Biphenyl]-2-ylmethyl)-N-propylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

4-([1,1'-Biphenyl]-2-ylmethyl)-N-propylpiperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-([1,1'-Biphenyl]-2-ylmethyl)-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenylphenylmethyl (2S)-2-[(3aS,7aS)-1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl]propanoate
  • 2-{N-[(4-phenylphenyl)methyl]propanamido}propanoic acid

Uniqueness

4-([1,1'-Biphenyl]-2-ylmethyl)-N-propylpiperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

4-[(2-phenylphenyl)methyl]-N-propylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-2-14-24-21(25)22(12-15-23-16-13-22)17-19-10-6-7-11-20(19)18-8-4-3-5-9-18/h3-11,23H,2,12-17H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDCJECWXZDMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1(CCNCC1)CC2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-([1,1'-Biphenyl]-2-ylmethyl)-N-propylpiperidine-4-carboxamide
Reactant of Route 2
4-([1,1'-Biphenyl]-2-ylmethyl)-N-propylpiperidine-4-carboxamide
Reactant of Route 3
4-([1,1'-Biphenyl]-2-ylmethyl)-N-propylpiperidine-4-carboxamide
Reactant of Route 4
4-([1,1'-Biphenyl]-2-ylmethyl)-N-propylpiperidine-4-carboxamide
Reactant of Route 5
4-([1,1'-Biphenyl]-2-ylmethyl)-N-propylpiperidine-4-carboxamide
Reactant of Route 6
4-([1,1'-Biphenyl]-2-ylmethyl)-N-propylpiperidine-4-carboxamide

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